3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, or 3-F-4-MCPBA, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 136-138°C and a molecular formula of C12H8F3O3. It is a versatile compound, providing a wide range of applications due to its unique properties.
Scientific Research Applications
3-F-4-MCPBA is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is commonly used as an intermediate in the synthesis of pharmaceuticals, such as antifungal drugs and anti-inflammatory drugs. It is also used in the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. In addition, 3-F-4-MCPBA is used in biochemistry research, as it has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Mechanism of Action
The mechanism of action of 3-F-4-MCPBA is not fully understood. However, it is believed that the compound inhibits the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
3-F-4-MCPBA has a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase, leading to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain. In addition, 3-F-4-MCPBA has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
3-F-4-MCPBA has a number of advantages and limitations when used in lab experiments. One of its main advantages is its stability, as it is relatively stable at room temperature and can be stored for long periods of time without significant degradation. In addition, it is a low-toxicity compound, making it safe to handle in the laboratory. However, it is important to note that 3-F-4-MCPBA is a volatile compound, and precautions should be taken to ensure that it is not inhaled or ingested.
Future Directions
The potential future directions for 3-F-4-MCPBA are numerous. One potential direction is the development of new pharmaceuticals based on the compound. It could also be used in the development of new polymers and dyes, as well as in the synthesis of other organic compounds. In addition, further research into its mechanism of action and biochemical and physiological effects could lead to new insights into the role of prostaglandins in inflammation and pain. Finally, 3-F-4-MCPBA could be used in the development of new analytical methods and techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis Methods
3-F-4-MCPBA can be synthesized using a variety of methods, including an acid-catalyzed reaction, a Grignard reaction, and a palladium-catalyzed reaction. The most common method is the acid-catalyzed reaction, which involves the reaction of 4-methoxycarbonylbenzoic acid with 3-fluorobenzoyl chloride in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at room temperature and yields 3-F-4-MCPBA in high yields.
properties
IUPAC Name |
3-fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)11-5-2-8(6-13(11)17)10-4-3-9(14(18)19)7-12(10)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHWSTMQNMLKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691495 |
Source
|
Record name | 2,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-92-6 |
Source
|
Record name | 2,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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